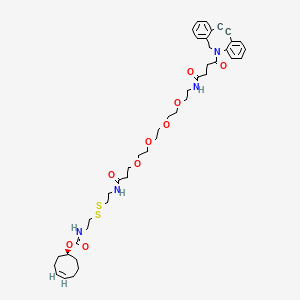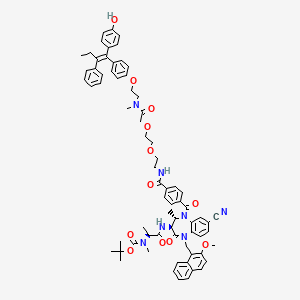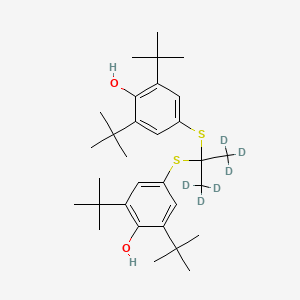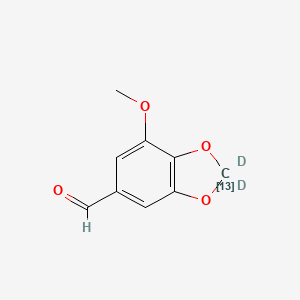
Dbco-peg4-SS-tco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg4-SS-tco: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It combines the properties of dibenzocyclooctyne (DBCO), polyethylene glycol (PEG) with four units, a disulfide bond (SS), and trans-cyclooctene (TCO). This compound is particularly useful in click chemistry and bioconjugation applications due to its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of DBCO-PEG4-SS-TCO:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale.
- The process involves stringent quality control measures to ensure consistency and purity of the final product.
- The use of automated synthesis and purification systems is common to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Inverse Electron Demand Diels-Alder (iEDDA) Reaction:
Common Reagents and Conditions:
- Reagents: Azides, tetrazines.
- Conditions: Mild temperatures, aqueous or organic solvents, and absence of copper catalysts .
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- The DBCO group undergoes SPAAC with azides, forming stable triazole linkages.
- The TCO group undergoes iEDDA with tetrazines, forming stable adducts .
Molecular Targets and Pathways:
- Targets azide and tetrazine groups on biomolecules.
- Pathways involved include bioconjugation and targeted drug delivery .
Comparison with Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Similar in structure but contains a maleimide group instead of TCO.
Dibenzocyclooctyne-PEG4-amine: Contains an amine group instead of TCO.
Uniqueness:
Properties
Molecular Formula |
C43H58N4O9S2 |
|---|---|
Molecular Weight |
839.1 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C43H58N4O9S2/c48-40(18-19-42(50)47-34-37-12-7-6-10-35(37)16-17-36-11-8-9-15-39(36)47)44-21-25-53-27-29-55-31-30-54-28-26-52-24-20-41(49)45-22-32-57-58-33-23-46-43(51)56-38-13-4-2-1-3-5-14-38/h1-2,6-12,15,38H,3-5,13-14,18-34H2,(H,44,48)(H,45,49)(H,46,51)/b2-1+/t38-/m1/s1 |
InChI Key |
PLNJLVRXRBJPOE-FXUJNMGCSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)





